molecular formula C26H24FNO5S B2885449 (3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-57-1

(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2885449
CAS No.: 1114652-57-1
M. Wt: 481.54
InChI Key: SYRODGDCOKXSDK-UHFFFAOYSA-N
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Description

The compound "(3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" belongs to the 1,4-benzothiazine family, characterized by a sulfur-containing heterocyclic core modified with sulfone, fluoro, and aryl substituents.

  • 6-Fluoro Substituent: Fluorine’s electron-withdrawing effects may improve metabolic stability and binding affinity .
  • 4-(4-Isopropylphenyl) Group: The bulky isopropylphenyl substituent likely increases lipophilicity, impacting membrane permeability and pharmacokinetics .
  • 3,4-Dimethoxyphenyl Methanone: The methoxy groups contribute to π-π stacking and electronic effects, common in bioactive molecules (e.g., kinase inhibitors) .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-16(2)17-5-9-20(10-6-17)28-15-25(34(30,31)24-12-8-19(27)14-21(24)28)26(29)18-7-11-22(32-3)23(13-18)33-4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRODGDCOKXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with the CAS Number 1114652-57-1 , is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FNO5SC_{26}H_{24}FNO_5S, with a molecular weight of 481.5 g/mol . The structure features a benzothiazine core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC₃₆H₂₄FNO₅S
Molecular Weight481.5 g/mol
CAS Number1114652-57-1

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Initial in vitro studies indicate potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and others.
  • Enzyme Inhibition : Similar compounds have shown inhibition against cholinesterases and cyclooxygenases, suggesting that this compound may also act as an enzyme inhibitor.

Anticancer Activity

Recent investigations into the anticancer properties of related benzothiazine derivatives have shown promising results. For example, compounds with similar functional groups have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

In studies evaluating enzyme inhibition:

  • Compounds structurally related to the target compound have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing varying degrees of inhibition.
  • The presence of electron-withdrawing groups like fluorine has been correlated with increased inhibitory potency against these enzymes.

Case Studies

  • Cytotoxicity in MCF-7 Cells : A study evaluated the cytotoxic effects of similar benzothiazine derivatives on MCF-7 cells, revealing IC50 values in the micromolar range. The presence of methoxy groups was associated with enhanced activity.
  • Enzyme Inhibition Profiles : Comparative studies on enzyme inhibition revealed that derivatives with fluorinated phenyl groups exhibited improved inhibitory effects on AChE compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and functional features of the target compound with similar derivatives reported in the literature:

Compound Name / ID Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound 1,4-Benzothiazine R1=6-F, R2=4-(4-isopropylphenyl), R3=3,4-dimethoxyphenyl 499.51 (inferred) Inferred high lipophilicity (logP ~4.2) due to isopropylphenyl; potential CNS activity
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazine R1=6-F, R2=4-(3,4-dimethoxyphenyl), R3=3,4-dimethoxyphenyl 499.51 Higher polarity (logP ~3.1) due to dual methoxy groups; moderate cytotoxicity (IC50 ~10 µM)
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazine R1=6-F, R2=4-(3,5-dimethoxyphenyl), R3=2,4-dimethylphenyl 493.54 Enhanced metabolic stability (t1/2 >6h) due to 3,5-dimethoxy symmetry
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 1,4-Benzothiazine R1=7-F, R2=4-(3-methylphenyl), R3=4-ethylphenyl 463.50 Lower melting point (mp 68–70°C) vs. analogs; moderate solubility in ethanol
(2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone Methanone (non-benzothiazine) R1=2,5-diOH, R2=3,4-dimethoxy 304.29 Antioxidant activity (EC50 12 µM); low lipophilicity (logP ~1.8)

Substituent Effects on Physicochemical Properties

  • Fluorine Position : The target compound’s 6-fluoro substituent (vs. 7-F in ) may optimize steric interactions in receptor binding, as fluorine’s small size avoids steric clashes .
  • Aryl Group Variations : Replacing 4-isopropylphenyl (target) with 3,4-dimethoxyphenyl () reduces logP by ~1.1 units, highlighting the role of alkyl vs. methoxy groups in modulating hydrophobicity .
  • Methoxy vs. Methyl : Compounds with 2,4-dimethylphenyl () exhibit lower molecular weights (~493 vs. 499 g/mol) but comparable melting points, suggesting symmetry compensates for reduced polarity .

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